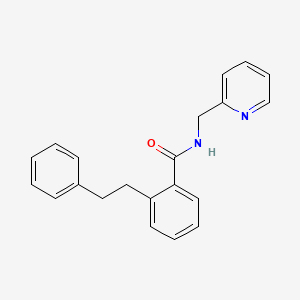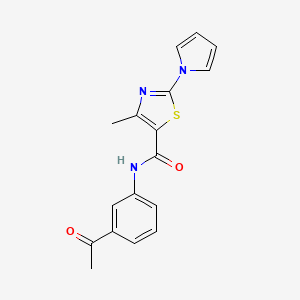![molecular formula C18H23NO2 B4919169 (4-methoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4919169.png)
(4-methoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is a chemical compound that has gained significant interest among researchers due to its potential therapeutic applications. This compound is also known as GSK-3β inhibitor, which has been shown to have a positive effect on various physiological and biochemical processes.
Applications De Recherche Scientifique
(4-methoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), which is involved in various physiological and pathological processes such as neurodegenerative diseases, cancer, and diabetes. The inhibition of GSK-3β by this compound has been shown to have a positive effect on the regulation of insulin signaling, neuroprotection, and cell proliferation.
Mécanisme D'action
(4-methoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine inhibits the activity of GSK-3β by binding to its ATP-binding site. This binding results in the inhibition of GSK-3β activity, which leads to the activation of various downstream signaling pathways such as the PI3K/Akt pathway and the Wnt/β-catenin pathway. The activation of these pathways has been shown to have a positive effect on various physiological and pathological processes.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by this compound has been shown to have various biochemical and physiological effects. It has been shown to regulate insulin signaling, which is essential for glucose homeostasis. The activation of the PI3K/Akt pathway by this compound has been shown to increase glucose uptake and glycogen synthesis in skeletal muscle and liver cells. The inhibition of GSK-3β also has a positive effect on neuroprotection, as it has been shown to protect neurons from various insults such as oxidative stress and excitotoxicity. Additionally, the activation of the Wnt/β-catenin pathway by this compound has been shown to promote cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-methoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments include its high potency and specificity towards GSK-3β. It is also relatively easy to synthesize and purify. However, one limitation of using this compound is its potential toxicity at high concentrations. Therefore, it is essential to use appropriate concentration ranges in lab experiments.
Orientations Futures
There are several future directions for the research on (4-methoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. One potential application is its use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of GSK-3β has been shown to have a positive effect on the regulation of tau protein phosphorylation, which is a hallmark of Alzheimer's disease. Additionally, the activation of the Wnt/β-catenin pathway by this compound has been shown to promote the survival of dopaminergic neurons, which are affected in Parkinson's disease. Another potential application is its use as an anti-cancer agent. The inhibition of GSK-3β has been shown to have a positive effect on the regulation of cell proliferation and apoptosis, which are essential processes in cancer development. Therefore, this compound has the potential to be a promising therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of (4-methoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the reaction of 2-(4-methoxyphenyl)-1-methylethylamine with 4-methoxybenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The product is obtained after purification using column chromatography.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14(12-15-4-8-17(20-2)9-5-15)19-13-16-6-10-18(21-3)11-7-16/h4-11,14,19H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWAIMIXDOXPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-chloro-5-nitrophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4919097.png)
![4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4919124.png)

![3-[(4-bromophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4919140.png)
![N-(4-bromo-2-chlorophenyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarboxamide](/img/structure/B4919145.png)
![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzylidene]-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4919148.png)
![2-(dimethylamino)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]benzamide](/img/structure/B4919156.png)
![5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B4919162.png)
![ethyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4919178.png)

![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole hydrobromide](/img/structure/B4919189.png)

![4-ethoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4919195.png)
